molecular formula C5H4BrClN2 B1292001 5-Bromo-6-chloropyridin-2-amine CAS No. 358672-65-8

5-Bromo-6-chloropyridin-2-amine

Cat. No. B1292001
Key on ui cas rn: 358672-65-8
M. Wt: 207.45 g/mol
InChI Key: BUTBOALODZMXJV-UHFFFAOYSA-N
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Patent
US08263595B2

Procedure details

N-bromosuccinimide (16.45 g; 92.41 mmol; 1.10 eq.) was added portionwise to a solution of 2-amino-6-chloropyridine (10.80 g; 84.01 mmol; 1.0 eq.) in DMF (200 mL) at rt. The reaction mixture was stirred at rt for 2 hours. Solvents were removed under reduced pressure and the residue was taken up in EtOAc and aqueous ammonia. The organic phase was washed again with aqueous ammonia and brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The black solid obtained was washed with pentane and dried under vacuum to give the title compound as a beige powder (12.5 g, 72%). HPLC, Rt: 2.81 min. (purity 95.8%).
Quantity
16.45 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[N:11]=1>CN(C=O)C>[Br:1][C:13]1[CH:14]=[CH:15][C:10]([NH2:9])=[N:11][C:12]=1[Cl:16]

Inputs

Step One
Name
Quantity
16.45 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10.8 g
Type
reactant
Smiles
NC1=NC(=CC=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure
WASH
Type
WASH
Details
The organic phase was washed again with aqueous ammonia and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The black solid obtained
WASH
Type
WASH
Details
was washed with pentane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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